Compound Description: This refers to a series of compounds synthesized and investigated for their antiviral activity against avian paramyxovirus (APMV-1), which causes Newcastle disease. [] The specific structures of the "aroyl/benzyl" substituents are not provided in the abstract.
Relevance: These compounds share a similar core structure with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine, particularly the presence of a benzyl-substituted piperazine ring. Both compound classes feature a substituted aromatic ring linked to the piperazine moiety, highlighting their structural resemblance.
Compound Description: This series of compounds were synthesized and tested for enzyme inhibitory activity against acetylcholinesterase and butyrylcholinesterase, showing promising results. [] They also exhibited activity against both Gram-positive and Gram-negative bacteria. The "substituted" portion of the sulfonyl group refers to various secondary amines used in the synthesis.
Relevance: This compound class also shares the benzyl-substituted piperazine moiety with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. The presence of a substituted benzyl ring attached to the piperazine nitrogen highlights the structural similarity between these two groups of compounds.
3-(4-benzyl-1-piperazinyl)-1-phenylpropanol and its esters
Compound Description: This group includes 3-(4-benzyl-1-piperazinyl)-1-phenylpropanol and its propanoyl, benzoyl, and phenylacetyl esters. [] They were studied for their analgesic activity in mice, with the parent compound exhibiting the most significant effect.
Relevance: These compounds share the 4-benzyl-1-piperazinyl substructure with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. The presence of this common motif, which can be considered a pharmacophore for potential biological activity, makes them structurally related.
Compound Description: This compound, labeled with iodine-125, was investigated for its biodistribution in rats to assess its potential for use in humans. [] It showed promising results with the brain receiving the highest absorbed dose.
Relevance: While this compound lacks the piperazine ring present in 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine, it retains the 4-benzylpiperidine motif. This structural similarity, specifically the benzyl group attached to the nitrogen of a six-membered saturated ring, suggests potential overlap in their pharmacological profiles.
Compound Description: SNC80 is a potent and selective δ-opioid receptor agonist. [, , , , , , , ] It has been extensively studied for its antidepressant-like effects, locomotor stimulation, antinociception, and convulsive properties.
Relevance: Although SNC80 and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine have distinct core structures, they share a common element: a substituted aromatic ring connected to a piperazine ring. This structural similarity, particularly the presence of substituted aromatic rings interacting with the piperazine nitrogen, might contribute to their potential biological activities.
Compound Description: DPI-3290 is a mixed opioid agonist that displays potent antinociceptive activity. [, ] It binds to δ-, μ-, and κ-opioid receptors and has shown promise as a potential analgesic.
Relevance: Similar to SNC80, DPI-3290 exhibits a substituted aromatic ring linked to a piperazine ring, a structural feature it shares with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. The presence of this common motif suggests potential for shared or overlapping biological activities.
Compound Description: This series of compounds represent potent agonists of both μ and δ opioid receptors. [] They are structurally related to DPI-3290 and are being explored for their potential as analgesics with an improved safety profile.
Relevance: This series, like DPI-3290 and SNC80, shares the structural feature of a substituted aromatic ring connected to a piperazine ring with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. The consistent presence of this motif in compounds with diverse pharmacological activities suggests its importance in mediating biological effects.
Compound Description: This group of nineteen compounds were designed and synthesized as potential antifungal agents. [] They were found to exhibit potent activity against common pathogenic fungi. The "4-substituted benzyl" group denotes variations in the substituents on the benzyl ring.
Relevance: These compounds possess a direct structural similarity to 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine in the form of the 4-substituted benzyl-1-piperazinyl moiety. This shared structural element suggests potential for similar binding interactions and biological activity profiles.
4-Benzyl-piperazinyl-s-triazine derivatives
Compound Description: This class of compounds, synthesized from cyanuric chloride, exhibited promising in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Specific details about the substituents on the triazine ring are not provided in the abstract.
Relevance: The 4-benzyl-piperazinyl moiety in these derivatives directly corresponds to the same substructure in 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. This shared element indicates a close structural relationship and suggests that these compounds might exhibit similar pharmacological activities.
Compound Description: This series of compounds exhibit potent and selective inhibition of platelet-derived growth factor receptor (PDGFR) phosphorylation. [] Modifications to the 6,7-dimethoxyquinazoline moiety and the N-substituent of the (thio)carbamoyl group were explored to understand structure-activity relationships.
Relevance: While lacking the benzyl group, these compounds share the core 1-piperazinyl substructure with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. This common feature suggests that exploring modifications at the piperazine nitrogen could be valuable in understanding the structure-activity relationships of both compound classes.
Compound Description: DU 125530 is a selective and silent antagonist of the 5-HT1A receptor. [] It is being investigated for its potential therapeutic applications in the treatment of anxiety and mood disorders.
Relevance: While the core structure differs, DU 125530 and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine share a commonality: a substituted aromatic ring linked to a piperazine ring through a butyl chain. This shared structural feature suggests a potential for similar binding interactions, albeit with different target receptors.
Compound Description: HP-236 exhibits a pharmacological profile suggestive of atypical antipsychotic activity. [, ] It displays affinity for dopamine D2, serotonin 5-HT2, and 5-HT1A receptors. Studies on its metabolism and potential for extrapyramidal side effects have been conducted.
Relevance: HP-236 shares the core structure of a substituted aromatic ring connected to a piperazine ring via a butyl chain with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. The consistent presence of this structural motif in compounds targeting the central nervous system highlights its potential relevance in influencing neurological function.
Compound Description: Olanzapine is an atypical antipsychotic medication. [] Studies in mice have shown that chronic administration of olanzapine can lead to weight gain, increased food intake, and metabolic dysregulation.
Relevance: Both Olanzapine and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine contain a methylpiperazine moiety. The presence of this shared substructure, particularly in compounds known to interact with the central nervous system, suggests its potential role in mediating biological activity.
N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides and 5-(3-pyridyl)-2,4-pentadienamides
Compound Description: This series of acrylamides and pentadienamides were synthesized and evaluated for their antiallergic properties. [] Some compounds in this series exhibited potent inhibitory activity against passive cutaneous anaphylaxis (PCA) and 5-lipoxygenase.
Relevance: Although the core structure differs significantly from 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine, the presence of a diphenylmethyl-substituted piperazine ring in these compounds highlights the importance of this moiety in potentially interacting with biological targets. The variations in the linker and aromatic ring systems provide insights into structure-activity relationships related to antiallergic activity.
Compound Description: Sch-417690/Sch-D is a potent, selective, and orally bioavailable CCR5 antagonist. [] It exhibits potent inhibitory activity against HIV-1 entry into target cells and was under clinical trials at the time of publication.
Relevance: Although the core structure differs, Sch-417690/Sch-D and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine share a substituted piperazine ring as a common structural motif. The presence of this shared feature in compounds with diverse pharmacological activities highlights the versatility of the piperazine moiety in drug design.
1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one and related alcohols
Compound Description: This entry refers to a series of compounds, including the ketone 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one and its (R)- and (S)- enantiomeric alcohols, that were investigated for their antipsychotic activity. [] Microbial reduction methods were used to obtain the chiral alcohols.
Relevance: These compounds, specifically the (R)-alcohol, are structurally similar to 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine by sharing the 4-substituted-1-piperazinyl substructure. This similarity highlights the relevance of this motif in designing compounds with potential central nervous system activity.
Compound Description: SM-9018 belongs to a series of cyclic imides studied for their antipsychotic properties. [] It shows higher potency and selectivity in vivo compared to tiospirone and has a favorable binding profile for dopamine D2 and serotonin 5-HT2 receptors.
Relevance: Similar to DU 125530 and HP-236, SM-9018 shares the structural feature of a substituted aromatic ring linked to a piperazine ring through a butyl chain with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. This recurring motif across different antipsychotic compounds suggests its potential importance for interacting with relevant neurological targets.
Compound Description: This compound was synthesized in both (S)-(+)- and (R)-(-)- enantiomeric forms and investigated for antihypertensive activity. [] The (4S)-(+)-enantiomer was found to be the active form, exhibiting an antihypertensive effect in spontaneously hypertensive rats and inhibiting [3H]nimodipine binding to rat cardiac membrane homogenate.
Relevance: While the core structures differ significantly, this compound and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine both feature a benzhydryl-substituted piperazine ring. This shared structural motif highlights the relevance of this group in potentially mediating interactions with biological targets.
Compound Description: These compounds were identified as inhibitors of Salmonella biofilm formation. [] Notably, they exhibited activity across a broad temperature range and did not significantly affect planktonic growth.
Relevance: Similar to other related compounds, these derivatives share the substituted piperazine ring with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. This recurring motif, found in compounds with diverse pharmacological activities, underscores the importance of the piperazine ring as a building block in medicinal chemistry.
Compound Description: This group of compounds were synthesized and proposed as potential D4 receptor ligands. [] They feature a benzyl group attached to the indole nitrogen and an arylpiperazine moiety connected to the indole ring via a carbonyl group.
Relevance: These compounds share the benzyl-substituted indole core structure with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine, differing in the linker and the presence of an arylpiperazine group. This structural similarity suggests that these compounds might exhibit overlapping pharmacological profiles, potentially targeting similar biological pathways.
Compound Description: DPI-221 is a novel nonpeptide δ receptor agonist. [, ] Studies in rats have shown that it increases micturition intervals without significantly impacting peak void pressure. DPI-221 exhibited a favorable safety profile with no convulsions observed at oral doses up to 100 mg/kg in mice.
Relevance: DPI-221 and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine share the structural feature of a benzyl-substituted piperazine ring. The presence of this motif in a compound demonstrating activity on the central nervous system further supports its potential as a pharmacophore for neurological effects.
Compound Description: This series of compounds were synthesized and investigated for their antihypertensive activity. [, ]
Relevance: While the core structure differs, these compounds and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine share the 4-benzyl substituent on a nitrogen-containing heterocycle. This structural similarity, though in different chemical classes, suggests a potential for shared or overlapping pharmacological profiles.
Compound Description: [11C]Preladenant is a PET tracer designed for mapping cerebral adenosine A2A receptors (A2ARs). [] It exhibits favorable brain kinetics and a distribution consistent with known A2ARs, making it suitable for PET imaging studies.
Relevance: While the core structure differs, [11C]Preladenant and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine share the substituted piperazine ring as a common structural element. This recurring motif highlights the versatility of the piperazine ring in medicinal chemistry and its potential for influencing diverse biological targets.
Compound Description: This series of compounds were designed and synthesized as potential anti-inflammatory agents targeting both cyclooxygenase (COX) and lipooxygenase (LOX) enzymes. []
Relevance: These compounds, although with a different core structure, share the 4-substituted-1-piperazinyl substructure with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine. This similarity suggests that the piperazine ring, particularly with variations at the 4-position, plays a crucial role in mediating interactions with diverse biological targets.
Compound Description: This compound serves as a crucial intermediate in the synthesis of 1-(4-benzyl-1-phthalazinyl)pyrazolo[3,4-d]pyrimidines, which exhibit antihypertensive activity. [, ]
Relevance: This intermediate compound shares the 4-benzyl-1-phthalazinyl substructure with the final antihypertensive compounds and, though structurally different from 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine, it underscores the potential of benzyl-substituted heterocycles in medicinal chemistry, particularly for cardiovascular applications.
Compound Description: These two series of compounds were prepared and evaluated for their antimicrobial activities. [] The phthalazinone derivatives exhibited more potent antimicrobial activity compared to the isoindolinones.
Relevance: While these compounds differ significantly in their core structure from 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine, they all contain a benzyl group attached to a nitrogen-containing heterocycle. This shared feature highlights the importance of exploring diverse heterocyclic scaffolds and substitutions in medicinal chemistry.
Compound Description: Vilazodone is a unique compound that acts as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at 5-HT1A receptors. [] It exhibits antidepressant-like effects in rodent models.
Relevance: Although Vilazodone and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine differ in their core structures, they both contain a substituted piperazine ring. This shared feature, found in compounds targeting the central nervous system, suggests the potential importance of this moiety in influencing neurological function and behavior.
Compound Description: FR255595 is a potent and novel poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. [] It exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Relevance: Although FR255595 and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine differ in their core structures, they both contain a substituted piperazine ring. The recurring presence of this motif in compounds with diverse pharmacological activities, including those targeting the central nervous system, suggests its importance in drug design.
Compound Description: SUVN-502 is a potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonist developed for the potential treatment of Alzheimer's disease. [] It exhibits high affinity for the human 5-HT6 receptor and good selectivity over a wide range of other targets.
Relevance: While SUVN-502 and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine differ in their core structures, they both feature a methylpiperazine moiety. This shared substructure, particularly in compounds designed for central nervous system activity, highlights its potential significance in mediating interactions with neurological targets.
Compound Description: This series of compounds were investigated for their analgesic activity. [, ] The erythro isomers exhibited greater potency compared to their threo counterparts.
Relevance: Although these compounds have a distinct core structure compared to 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine, they highlight the significance of the 4-substituted-1-piperazinyl moiety, which is present in both. This common structural feature suggests the potential of this group in mediating biological activities, particularly those related to pain management.
Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor. [] It exhibits good drug-like properties and represents a potential therapeutic agent for treating multiple central nervous system disorders.
Relevance: Although JNJ-46356479 and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine differ in their core structures, they both feature a substituted piperazine ring. The recurring presence of this motif in compounds targeting the central nervous system reinforces its potential importance for influencing neurological function and behavior.
Compound Description: This refers to four series of 3-(4-substituted-1-piperazinyl)-1-substituted-1-phenylpropanol derivatives that were investigated for their quantitative structure-activity relationships (QSAR). [] Their reversed-phase thin-layer chromatographic parameters (Rm) were determined and correlated with their LD50 values in mice.
Relevance: These compounds share the 4-substituted-1-piperazinyl substructure with 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine, emphasizing the importance of this moiety in potential biological activity. While the core structures differ, the shared substructure suggests that exploring modifications at the piperazine nitrogen could be relevant for modulating the pharmacological profiles of both compound classes.
Compound Description: This group of compounds represents novel and selective inhibitors of cyclin-dependent kinase 12 (CDK12). [] They exhibit potent inhibitory activity against CDK12 and CDK13, demonstrating good selectivity profiles and favorable physicochemical properties. These inhibitors hold promise as potential anticancer agents.
Relevance: While their core structures differ, these CDK12 inhibitors and 4-(4-Benzyl-1-piperazinyl)-3-methylphenylamine share a common element: a benzyl group connected to a nitrogen-containing ring system. This structural similarity, though in a different chemical context, underscores the relevance of benzyl-substituted heterocycles in medicinal chemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.